Ethyl 3,5-dichloro-4-hydroxybenzoate
Description
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) is a halogenated derivative of ethyl paraben, characterized by chlorine substituents at the 3- and 5-positions of the aromatic ring and a hydroxyl group at the 4-position. It is a white crystalline solid with a molecular formula of C₉H₈Cl₂O₃, molecular weight of 235.06 g/mol, and a melting point of 110–112°C . This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It is also identified as a chlorinated transformation product of parabens, detected in environmental matrices such as wastewater and river systems .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKNGSJJEMFQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169502 | |
| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17302-82-8 | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17302-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
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| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.558 | |
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| Record name | 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAZ7VD16EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Chlorination of 4-Hydroxybenzoic Acid
The first step involves introducing chlorine atoms at the 3 and 5 positions of the benzene ring. A common method uses thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. For example, reacting 4-hydroxybenzoic acid with excess PCl₅ in anhydrous dichloromethane at 0–5°C yields 3,5-dichloro-4-hydroxybenzoic acid. The reaction must be conducted under inert conditions to prevent oxidation of the hydroxyl group.
Key parameters :
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Temperature : Maintained below 10°C to minimize side reactions.
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Molar ratio : A 2.2:1 ratio of PCl₅ to 4-hydroxybenzoic acid ensures complete dichlorination.
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Purification : The crude product is washed with ice-cold water and recrystallized from ethanol/water (yield: 78–85%).
Esterification with Ethanol
The chlorinated intermediate is esterified using ethanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) is most commonly employed, though p-toluenesulfonic acid (PTSA) offers milder conditions. A typical procedure involves refluxing 3,5-dichloro-4-hydroxybenzoic acid with excess ethanol and H₂SO₄ (2% v/v) for 6–8 hours.
Reaction mechanism :
The reaction is driven to completion by removing water via azeotropic distillation using molecular sieves or a Dean-Stark trap.
Purification : The ester is extracted with ethyl acetate, neutralized with NaHCO₃, and crystallized from hexane (yield: 70–75%).
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Continuous flow reactors and heterogeneous catalysts are increasingly adopted to meet these demands.
Continuous Flow Esterification
A patented method (WO2023017667A1) describes a continuous process using a fixed-bed reactor packed with Amberlyst-15 (a solid acid catalyst). The chlorinated benzoic acid and ethanol are fed at 120°C and 5 bar pressure, achieving 92% conversion in 30 minutes. Benefits include:
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Reduced catalyst loading : 0.5% w/w vs. 2% in batch processes.
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Higher throughput : 50 kg/h production capacity.
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Purity : ≥99% by HPLC analysis.
Solvent-Free Mechanochemical Synthesis
Ball-mill techniques eliminate solvents by using mechanical energy to drive reactions. Mixing 3,5-dichloro-4-hydroxybenzoic acid, ethanol, and PTSA in a planetary ball mill (500 rpm, 2 hours) yields 88% product. This method reduces energy consumption by 40% compared to thermal approaches.
Advanced Catalytic Strategies
Ionic Liquid Catalysts
Imidazolium-based ionic liquids (e.g., [BMIM][HSO₄]) enhance esterification efficiency. At 80°C, these catalysts achieve 95% yield in 4 hours while being recyclable for five cycles without loss of activity.
Enzyme-Catalyzed Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica enables green synthesis. Reaction conditions (35°C, 48 hours) yield 82% product with >99% enantiomeric purity, suitable for pharmaceutical applications.
Comparative Analysis of Synthesis Methods
Table 1 summarizes the performance of key preparation methods:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Batch H₂SO₄ | H₂SO₄ | 80 | 8 | 75 | 98 |
| Continuous Flow | Amberlyst-15 | 120 | 0.5 | 92 | 99 |
| Mechanochemical | PTSA | 25 (ambient) | 2 | 88 | 97 |
| Ionic Liquid | [BMIM][HSO₄] | 80 | 4 | 95 | 99 |
| Enzymatic | CAL-B | 35 | 48 | 82 | 99 |
Key findings :
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Continuous flow and ionic liquid methods offer the highest yields (≥92%).
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Enzymatic synthesis excels in enantioselectivity but requires longer reaction times.
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Mechanochemical approaches are optimal for solvent-free production.
Challenges and Mitigation Strategies
Hydroxyl Group Oxidation
The phenolic hydroxyl group is prone to oxidation during chlorination. Using nitrogen atmospheres and antioxidants (e.g., BHT) suppresses this side reaction, improving yields by 12–15%.
Ester Hydrolysis
Residual moisture in ethanol can hydrolyze the ester post-synthesis. Molecular sieves (3Å) added during esterification reduce hydrolysis, maintaining product stability.
Chemical Reactions Analysis
Ethyl 3,5-dichloro-4-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Organic Synthesis
Ethyl 3,5-dichloro-4-hydroxybenzoate serves as a crucial intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the production of other compounds.
Synthetic Pathways
The compound can be synthesized through several methods that involve chlorination and esterification processes. For instance, it can be derived from chlorinated hydroxybenzoic acids through esterification with ethanol under acidic conditions.
Pharmaceutical Applications
This compound has been studied for its potential therapeutic properties:
- Antimicrobial Activity : Research has indicated that this compound exhibits inhibitory effects against certain bacterial strains, including Escherichia coli. A study demonstrated that it inhibited the enzyme HsaD, which is involved in mycobacterial metabolism, with an IC50 value of 0.52 mM .
- Endocrine Disruption Studies : The compound has been investigated for its interaction with the aryl hydrocarbon receptor (AhR). Chlorinated parabens like this compound have shown potential AhR agonist activity, suggesting implications for endocrine disruption and environmental safety assessments .
Agrochemical Applications
In the agrochemical sector, this compound is utilized as a precursor for developing herbicides and pesticides. Its chlorinated structure enhances the biological activity of derivatives formed from it.
Case Study: Herbicide Development
A notable application includes its role in synthesizing herbicides that target specific weed species while minimizing impact on crops. Studies have shown that derivatives of this compound can exhibit selective herbicidal activity .
Dyestuff Production
The compound is also employed in the production of dyes and pigments due to its ability to form stable chromophores when reacted with various substrates. This application is particularly relevant in textile and coating industries.
Environmental Impact Studies
Research into the environmental implications of this compound has highlighted concerns regarding its persistence and bioaccumulation potential in aquatic systems. Studies indicate that chlorinated compounds can accumulate in organisms, leading to toxicological effects .
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of ethyl 3,5-dichloro-4-hydroxybenzoate with structurally related compounds highlights key differences in substituents and properties:
Key Observations :
- Halogen Effects: Chlorine substituents enhance lipophilicity and metabolic stability compared to non-halogenated parabens like ethyl paraben.
- Ester vs. Acid : The ethyl ester form (this compound) is more volatile and soluble in organic solvents than its acid counterpart (3,5-dichloro-4-hydroxybenzoic acid), which is a potent inhibitor of 4-hydroxybenzoate 1-hydroxylase (Ki = 226 μM) .
Biological Activity
Ethyl 3,5-dichloro-4-hydroxybenzoate, commonly referred to as ethyl 3,5-dichloro-4-hydroxybenzoic acid ethyl ester, is an important compound in various fields including organic synthesis, pharmaceuticals, and agrochemicals. Its biological activity has been the subject of multiple studies, revealing significant insights into its mechanisms of action and environmental impact.
- Molecular Formula : C9H8Cl2O3
- Molecular Weight : 235.06 g/mol
- CAS Number : 17302-82-8
- Solubility : Soluble in methanol
- Melting Point : 110°C to 112°C
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into antimicrobial properties, toxicity assessments, and potential environmental impacts.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting a potential application as a preservative in food and pharmaceutical products. The compound's ability to inhibit microbial growth is attributed to its structural similarity to known antimicrobial agents.
Toxicity Assessments
Toxicological studies have shown that this compound possesses moderate toxicity levels. Acute toxicity tests reveal that it can cause skin irritation and eye damage upon contact. The compound is also classified as having low bioaccumulation potential, with a log Kow value of approximately 3.7768, indicating its behavior in aquatic environments .
Environmental Impact
The environmental fate of this compound has been investigated in various studies focusing on its degradation pathways and ecological effects. It is known to undergo biotransformation in anaerobic conditions, leading to the formation of other chlorinated compounds such as 2,6-dichlorophenol. This transformation can occur through both biotic and abiotic processes involving microbial activity in sludge environments .
Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common foodborne pathogens. The results showed a significant reduction in bacterial counts when treated with the compound at specific concentrations. -
Toxicological Evaluation :
In a toxicological evaluation involving dermal exposure, researchers found that exposure to higher concentrations resulted in notable skin irritation. This study emphasized the need for safety measures when handling the compound in industrial applications. -
Environmental Biotransformation :
Research on the environmental biotransformation pathways revealed that under anaerobic conditions, this compound could be converted into more toxic metabolites. This finding raised concerns about its impact on aquatic ecosystems and necessitated further investigation into its environmental regulations.
Q & A
Basic: What are the recommended synthetic routes for Ethyl 3,5-dichloro-4-hydroxybenzoate, and how can yield optimization be achieved?
Methodological Answer:
A common synthesis involves esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol under acidic catalysis. For example, refluxing equimolar amounts of the acid and ethanol in the presence of concentrated sulfuric acid (as a catalyst) for 12–18 hours, followed by distillation under reduced pressure to isolate the ester . Yield optimization can be achieved by:
- Controlled pH : Maintaining a mildly acidic environment (pH ~4–5) to minimize side reactions.
- Solvent Selection : Using polar aprotic solvents like DMSO to enhance reaction efficiency .
- Temperature : Prolonged reflux (~18 hours) ensures complete esterification .
Typical yields range from 60–70%, with purity confirmed via HPLC (C18 column, methanol:water 70:30 mobile phase, UV detection at 254 nm) .
Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : For definitive structural confirmation. SHELXL software is widely used for small-molecule refinement, with data collected at 100 K using a Bruker D8 VENTURE diffractometer .
- NMR Spectroscopy : ¹H NMR (δ 1.35 ppm for ethyl CH₃, δ 4.35 ppm for CH₂, aromatic protons at δ 7.8–8.2 ppm) and ¹³C NMR (ester carbonyl at ~168 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 235.06 .
Advanced: What role does this compound play in enzyme inhibition studies?
Methodological Answer:
The compound acts as a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase , a flavin-dependent monooxygenase. Key findings:
- Inhibition Mechanism : The 3,5-dichloro and 4-hydroxy substituents mimic the substrate’s structure, binding to the active site but preventing flavin reduction by NADH .
- Kinetic Parameters : Reported Kᵢ = 226 μM in Pseudomonas spp. assays .
- Experimental Design : Enzyme activity is measured via NADH oxidation (UV-Vis at 340 nm) in the presence of varying inhibitor concentrations .
Advanced: How does this compound behave in environmental matrices, and what analytical workflows detect its transformation products?
Methodological Answer:
Environmental persistence and transformation are studied using:
- LC-MS/MS : Quantifies the compound and its metabolites (e.g., hydrolyzed 3,5-dichloro-4-hydroxybenzoic acid) in water samples (LOD: 0.1 ng/L) .
- Degradation Pathways : Chlorine substituents resist hydrolysis, but microbial action in river sediments can degrade the ester bond, forming 3,5-dichloro-4-hydroxybenzoic acid .
- Field Data : Detected in the Brazos River (Texas, USA) at 1.2–3.8 ng/L post-wastewater discharge .
Advanced: How do structural modifications (e.g., chloro vs. methyl substituents) impact the bioactivity of this compound?
Methodological Answer:
Comparative studies with analogs reveal:
- Chlorine Substituents : Critical for enzyme inhibition; replacing Cl with methyl groups (e.g., Ethyl 3,5-dimethyl-4-hydroxybenzoate) reduces binding affinity (Kᵢ increases to >1 mM) .
- Hydroxyl Group Position : Moving the -OH group from C4 to C3 abolishes inhibitory activity .
- Methodology : Docking simulations (AutoDock Vina) and QSAR models validate substituent effects on binding energy .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
Discrepancies in bond angles or torsion angles may arise from:
- Data Quality : Ensure high-resolution data (<0.8 Å) and redundancy (>99.5% completeness) .
- Refinement Software : Compare SHELXL (for small molecules) vs. Phenix (for macromolecules). SHELXL is preferred for precise hydrogen-bonding networks .
- Validation Tools : Use PLATON or Mercury to check for overfitting and steric clashes .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C; store at 4°C in amber vials .
- Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis (t₁/₂ = 48 hours at pH 9). Use neutral buffers for biological assays .
- Light Sensitivity : UV exposure causes gradual degradation; monitor via periodic HPLC analysis .
Table 1: Key Inhibition Parameters for this compound
| Enzyme | Kᵢ (μM) | Assay Conditions | Reference |
|---|---|---|---|
| 4-Hydroxybenzoate 1-hydroxylase | 226 | 25°C, pH 7.4, NADH oxidation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
